molecular formula C6H9NO4 B3328697 Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate CAS No. 51163-88-3

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B3328697
CAS No.: 51163-88-3
M. Wt: 159.14 g/mol
InChI Key: OKJQBJHYKVHRIS-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is a chemical compound belonging to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring structure with a hydroxyl group, a keto group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxyproline with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the esterification of 4-hydroxyproline with methanol, followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the suppression of disease-related processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxopyrrolidine-2-carboxylate: Lacks the hydroxyl group at the 4-position.

    Methyl 4-hydroxy-2-pyrrolidinecarboxylate: Similar structure but different functional group positioning.

Uniqueness

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to the presence of both a hydroxyl group and a keto group on the pyrrolidine ring. This dual functionality allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBJHYKVHRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 3
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 4
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 6
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

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